Nonanoic acid, 9-chloro-8-oxo-

CAS No.: 60254-73-1

Cat. No.: VC18755918

Molecular Formula: C9H15ClO3

Molecular Weight: 206.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60254-73-1 |

|---|---|

| Molecular Formula | C9H15ClO3 |

| Molecular Weight | 206.66 g/mol |

| IUPAC Name | 9-chloro-8-oxononanoic acid |

| Standard InChI | InChI=1S/C9H15ClO3/c10-7-8(11)5-3-1-2-4-6-9(12)13/h1-7H2,(H,12,13) |

| Standard InChI Key | KXJMMYBTYIIBHF-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCC(=O)O)CCC(=O)CCl |

Introduction

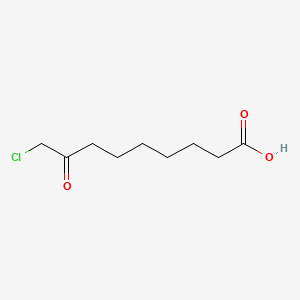

Chemical Identification and Structural Characteristics

Nonanoic acid, 9-chloro-8-oxo- belongs to the family of medium-chain fatty acids modified with functional groups that enhance reactivity. The compound’s systematic name, 9-chloro-8-oxononanoic acid, reflects its IUPAC nomenclature, while alternative designations include methyl 9-oxononanoate in esterified forms . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 60254-73-1 |

| Molecular Formula | |

| Molecular Weight | 206.69 g/mol |

| Synonyms | 9-Chloro-8-oxononanoic acid |

| Density | 0.958 g/cm³ (methyl ester) |

| Boiling Point | 249.4°C (methyl ester) |

The structure comprises a nine-carbon chain with a terminal carboxylic acid group, a ketone at C8, and a chlorine substituent at C9. This arrangement creates two electrophilic centers: the carbonyl carbon at C8 and the chlorine-bearing C9, which participate in reactions such as nucleophilic acyl substitutions and eliminations.

Synthesis and Production Methods

The synthesis of nonanoic acid, 9-chloro-8-oxo- typically involves sequential oxidation and chlorination of nonanoic acid precursors. One common route proceeds as follows:

-

Oxidation of Nonanoic Acid:

Nonanoic acid undergoes selective oxidation at C8 using agents like potassium permanganate () or chromium trioxide () to yield 8-oxononanoic acid . -

Chlorination at C9:

The ketone group at C8 activates the adjacent C9 for electrophilic substitution. Chlorination via thionyl chloride () or phosphorus pentachloride () introduces the chlorine atom, forming the final product.

Alternative methods include the use of methyl esters to improve reaction yields. For example, methyl 9-oxononanoate (CAS 1931-63-1) can be chlorinated under mild conditions, followed by ester hydrolysis to regenerate the carboxylic acid .

Reactivity and Mechanistic Pathways

The compound’s reactivity stems from its dual functional groups:

-

Ketone Group (C8):

Participates in nucleophilic additions, forming imines with amines or hydrazones with hydrazines. The carbonyl also undergoes reduction to secondary alcohols using agents like sodium borohydride (). -

Chlorine Atom (C9):

Acts as a leaving group in substitution reactions. In aqueous environments, hydrolysis produces 8-oxononanoic acid and hydrochloric acid ().

Mechanistic studies suggest that the chlorine’s electronegativity polarizes the C9–Cl bond, facilitating displacements with nucleophiles such as hydroxide or alkoxide ions.

Applications in Organic and Biochemical Research

Nonanoic acid, 9-chloro-8-oxo- finds utility in several domains:

-

Organic Synthesis:

Serves as a precursor for synthesizing α,β-unsaturated ketones via dehydrohalogenation. These intermediates are valuable in constructing complex molecules like steroids and terpenes. -

Biochemical Probes:

The chlorine atom enables covalent modification of proteins or enzymes, aiding in activity-based protein profiling (ABPP) studies. -

Material Science:

Derivatives of the compound contribute to polymer cross-linking agents, enhancing material durability.

| Parameter | Value |

|---|---|

| Test Species | Mouse (Mus musculus) |

| Route of Exposure | Parenteral |

| Toxic Dose (TDLo) | 2500 mg/kg over 5 days |

| Observed Effects | Reduced food intake, weight loss |

These findings underscore the need for stringent handling protocols, particularly in industrial settings.

Comparative Analysis with Structural Analogues

Nonanoic acid, 9-chloro-8-oxo- shares functional similarities with:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume